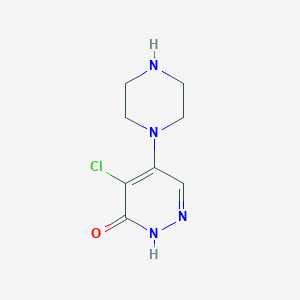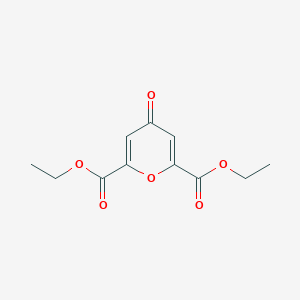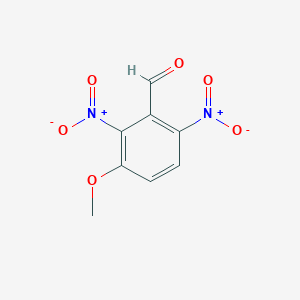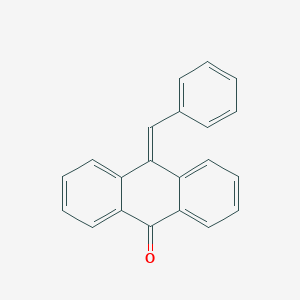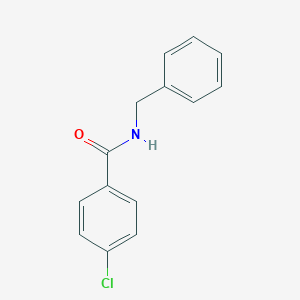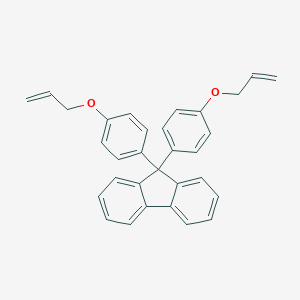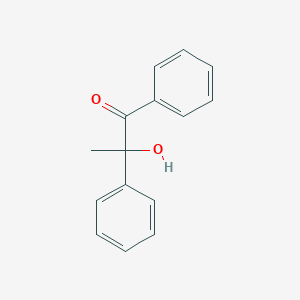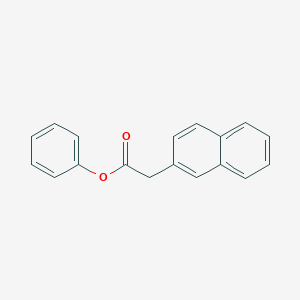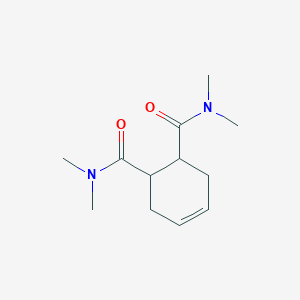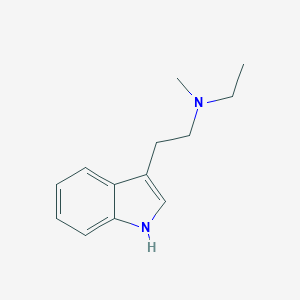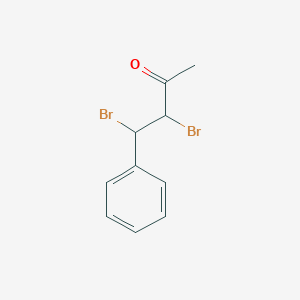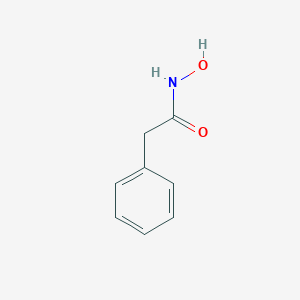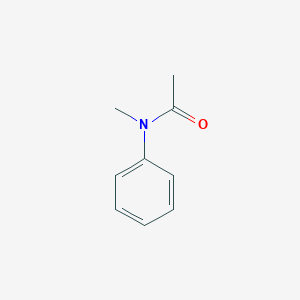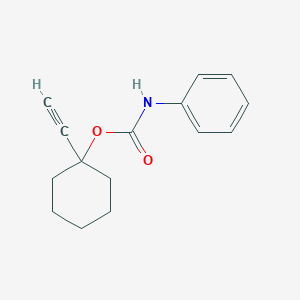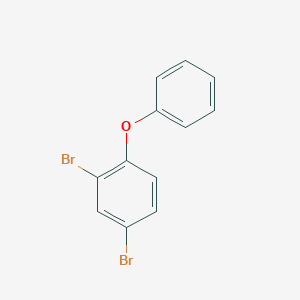
2,4-Dibromodiphenyl ether
Descripción general
Descripción
2,4-Dibromodiphenyl ether is a polybromodiphenyl ether that is diphenyl ether in which the hydrogens at the 2 and 4 positions have been replaced by bromines . It is one of the Polybrominated di-Ph ethers (PBDEs), which are a new class of global, persistent, and toxic contaminants .
Synthesis Analysis
The biodegradation of diphenyl ether and transformation of selected brominated congeners by Sphingomonas sp. PH-07 has been studied . This strain mineralized 1 g of diphenyl ether per liter completely within 6 days . The strain PH-07 even catabolized several brominated congeners such as mono-, di-, and tribrominated diphenyl ethers thereby producing the corresponding metabolites .
Molecular Structure Analysis
The molecular formula of 2,4-Dibromodiphenyl ether is C12H8Br2O . Its average mass is 327.999 Da and its monoisotopic mass is 325.894165 Da .
Chemical Reactions Analysis
The biodegradation of diphenyl ether and transformation of selected brominated congeners by Sphingomonas sp. PH-07 has been studied . This strain mineralized 1 g of diphenyl ether per liter completely within 6 days . The strain PH-07 even catabolized several brominated congeners such as mono-, di-, and tribrominated diphenyl ethers thereby producing the corresponding metabolites .
Physical And Chemical Properties Analysis
The density of 2,4-Dibromodiphenyl ether is 1.7±0.1 g/cm3 . Its boiling point is 327.9±27.0 °C at 760 mmHg . The vapour pressure is 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 54.8±3.0 kJ/mol . The flash point is 132.8±22.2 °C .
Aplicaciones Científicas De Investigación
Anaerobic Degradation : Rayne et al. (2003) investigated the anaerobic microbial and photochemical degradation of 4,4'-dibromodiphenyl ether, finding that it was reductively debrominated to produce 4-bromodiphenyl ether and diphenyl ether. This study suggests potential for bioremediation strategies in water treatment processes (Rayne, Ikonomou, & Whale, 2003).
Cosolubilization in Surfactant Systems : Yang et al. (2015) explored the cosolubilization of 4,4′-dibromodiphenyl ether with other compounds in different surfactant micelles. They observed synergism and inhibition in these processes, which could be crucial for understanding the removal of such compounds from contaminated environments (Yang et al., 2015).
Toxicity Studies : Qin et al. (2014) evaluated the toxicity of 4,4′-dibromodiphenyl ether on adult and embryonic zebrafish, indicating moderate toxicity and effects like spine deformation and tail curvature. This research is significant for assessing environmental and health impacts of this compound (Qin et al., 2014).
Photochemical Degradation : Wang et al. (2013) studied the transformation of 2,2',4,4'-tetrabromodiphenyl ether under UV irradiation, finding that it can form less-brominated analogs. This highlights the potential for photolytic degradation as a remediation strategy (Wang et al., 2013).
Biodegradation by Microbial Strains : Schmidt et al. (1993) reported on the biodegradation and transformation of 4,4'-dibromodiphenyl ether by a strain of Sphingomonas, further emphasizing the potential of bioremediation through microbial action (Schmidt, Fortnagel, & Wittich, 1993).
Safety And Hazards
Propiedades
IUPAC Name |
2,4-dibromo-1-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2O/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCIHKKTRDLVCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70565813 | |
| Record name | 2,4-Dibromo-1-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70565813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromodiphenyl ether | |
CAS RN |
171977-44-9 | |
| Record name | 2,4-Dibromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171977449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dibromo-1-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70565813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-DIBROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0M026GK5L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



